molecular formula C26H22ClNO5S B489141 N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide CAS No. 518321-15-8

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide

Cat. No.: B489141
CAS No.: 518321-15-8
M. Wt: 496g/mol
InChI Key: BNQBZMGHQAQCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide is a synthetic benzofuran-sulfonamide hybrid compound of significant interest in pharmaceutical and chemical research. This complex small molecule features a benzofuran core structure, a privileged scaffold in medicinal chemistry known for its diverse pharmacological properties. The compound integrates multiple functional motifs including a 3-acetyl substituent on the benzofuran ring, a 4-chlorobenzamide group, and a 2,4-dimethylphenylsulfonyl moiety, creating a unique molecular architecture worthy of investigation. Researchers are particularly interested in benzofuran derivatives for their wide spectrum of potential biological activities, which may include antibacterial, antifungal, antitumor, and antiviral properties based on established structure-activity relationships for this chemical class . The structural complexity of this N-acylsulfonamide compound suggests potential application as a key intermediate in organic synthesis or as a candidate for biological evaluation in drug discovery programs. Similar benzofuran-sulfonamide hybrids have demonstrated relevance in developing therapeutic agents with various mechanisms of action, including potential apoptosis promotion through Bcl-XL inhibition . The presence of the sulfonamide group in this compound is of particular note, as this functional group is prevalent in many clinically approved drugs and bioactive molecules. This product is provided exclusively for research purposes in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions, using personal protective equipment and working in a well-ventilated laboratory environment.

Properties

IUPAC Name

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClNO5S/c1-15-5-12-24(16(2)13-15)34(31,32)28(26(30)19-6-8-20(27)9-7-19)21-10-11-23-22(14-21)25(17(3)29)18(4)33-23/h5-14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQBZMGHQAQCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide is a compound of interest due to its potential biological activities. This compound, characterized by its complex structure and diverse functional groups, has been studied for various pharmacological effects, including neuroprotective and anti-inflammatory properties.

  • Molecular Formula : C25H20ClNO5S
  • Molecular Weight : 481.948 g/mol
  • CAS Number : 518318-53-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. It may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with inflammatory responses and cancer cell proliferation.
  • Receptor Modulation : It may interact with cannabinoid receptors, influencing neuroprotective pathways and modulating microglial activation from a pro-inflammatory (M1) to a neuroprotective (M2) phenotype .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzofuran derivatives, including the compound . Research indicates that it can inhibit butyrylcholinesterase, an enzyme linked to Alzheimer's disease, thereby restoring cholinergic function . Additionally, it has been found to protect neuronal cells from amyloid-beta (Aβ) oligomer-induced toxicity .

Anti-inflammatory Properties

The compound has demonstrated significant anti-inflammatory effects by switching microglial cells to the M2 phenotype, which is associated with tissue repair and anti-inflammatory responses. This effect is crucial in neurodegenerative conditions where inflammation plays a detrimental role .

Antioxidant Activity

In vitro studies suggest that this compound possesses antioxidant properties, which help in reducing oxidative stress—an important factor in various diseases including neurodegeneration and cancer .

Case Studies and Research Findings

StudyFindings
Neuroprotection against Aβ Oligomers Compound inhibited Aβ-induced neuronal cell death and restored cholinergic function by inhibiting butyrylcholinesterase .
Microglial Activation Modulation The compound shifted microglia from M1 to M2 phenotype, demonstrating potential for treating neuroinflammatory conditions .
Antioxidant Effects Exhibited significant scavenging activity against reactive oxygen species (ROS), contributing to its protective effects in cellular models .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Benzamide Substituent Sulfonamide Substituent Molecular Formula Molecular Weight CAS Number Source
Target Compound : N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-(2,4-dimethylphenyl)sulfonylbenzamide 4-chloro 2,4-dimethylphenyl C₂₆H₂₃ClNO₅S (inferred) ~501.0 g/mol 518321-15-8
N-(3-acetyl-2-methylbenzofuran-5-yl)-4-chloro-N-[(4-methoxyphenyl)sulfonyl]benzamide 4-chloro 4-methoxyphenyl C₂₅H₂₀ClNO₆S 497.95 g/mol 518318-53-1
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide 4-chlorobenzoyl 4-methoxybenzenesulfonyl C₂₅H₂₀ClNO₆S ~510.0 g/mol Not provided
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide 4-methyl 4-methylbenzoyl C₂₆H₂₃NO₅S 461.53 g/mol CB11880482

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., 4-chloro): Enhance electrophilicity and may improve binding to hydrophobic targets . Steric Bulk (e.g., 2,4-dimethylphenyl): May hinder enzymatic degradation or receptor binding, enhancing bioavailability .

Structural Divergence :

  • The target compound and the 4-methoxyphenyl analog () differ primarily in sulfonamide substituents, impacting hydrophobicity and steric interactions.
  • The 4-chlorobenzoyl analog () introduces a dual substitution (chlorobenzoyl + methoxybenzenesulfonyl), likely altering conformational flexibility .

Synthetic Considerations :

  • Methoxy and chloro groups require distinct synthetic pathways (e.g., nucleophilic substitution vs. Friedel-Crafts acylation).
  • Dimethylphenyl groups may necessitate protective strategies to avoid steric interference during synthesis .

Research Implications and Gaps

  • Biological Activity: No direct data on pharmacological or pesticidal activity is provided in the evidence.

Preparation Methods

Solvent and Catalytic Effects

  • Acetic Acid as Solvent : Improved yields (up to 45%) are observed when using acetic acid as a solvent for sulfonylation and acylation steps.

  • Catalysts : Lewis acids like ZnCl₂ enhance acylation efficiency but may require stringent moisture control.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (7:3) are effective for removing unreacted sulfonyl chlorides.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves regioisomeric impurities.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield
Stepwise FunctionalizationHigh purity, scalableMulti-step, time-consuming35–45%
One-Pot SynthesisReduced purification stepsLower selectivity20–30%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.